Superior MCF-7/ADR Cytotoxicity vs. Analogs 4a, 4c
P-gp inhibitor 22 (compound 4b) demonstrates significantly lower IC50 in MCF-7/ADR P-gp-overexpressing resistant cells compared to its direct structural analogs 4a and 4c. In standardized cytotoxicity assays, compound 4b achieved an IC50 of 5.0 ± 0.1 μM, representing 47% greater potency than 4a (IC50 = 9.5 ± 0.3 μM) and 53% greater potency than 4c (IC50 = 10.7 ± 0.3 μM) [1]. This structure-activity differentiation is attributable to the 2-chloro substitution pattern on the phenyl ring at the pyran 1-position [2].
| Evidence Dimension | Cytotoxic potency against P-gp-overexpressing MCF-7/ADR cells |
|---|---|
| Target Compound Data | IC50 = 5.0 ± 0.1 μM |
| Comparator Or Baseline | 4a: IC50 = 9.5 ± 0.3 μM; 4c: IC50 = 10.7 ± 0.3 μM |
| Quantified Difference | 2.1-fold more potent than 4c (5.0 vs 10.7 μM); 1.9-fold more potent than 4a (5.0 vs 9.5 μM) |
| Conditions | MCF-7/ADR cell line, 24-hour incubation, cell viability assay |
Why This Matters
The 2.1-fold potency advantage over 4c enables lower working concentrations, reducing potential off-target effects and conserving compound consumption in longitudinal MDR reversal studies.
- [1] Abd El-Wahab AHF, Borik RMA, Al-Dies AM, Fouda AM, Mohamed HM, El-Eisawy RA, Mora A, El-Nassag MAA, Abd Elhady AM, Elhenawy AA, El-Agrody AM. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Sci Rep. 2024 Mar 31;14(1):7589. Table 2. View Source
- [2] OUCI. Abstract: Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. 2024. View Source
